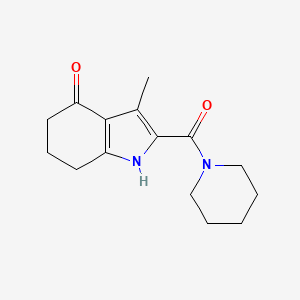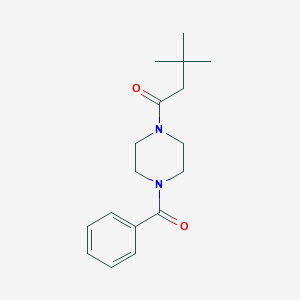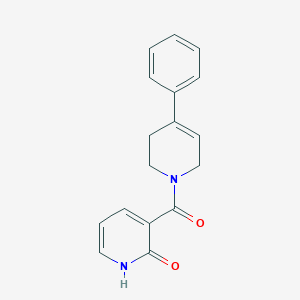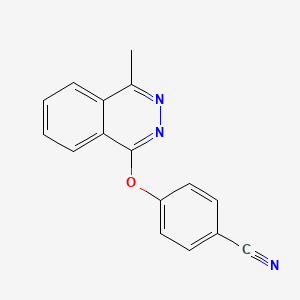![molecular formula C13H17NOS B7475939 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)
1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine, also known as MSMP, is a chemical compound that has been widely researched in the field of medicinal chemistry. It belongs to the class of pyrrolidine-based compounds and has shown potential in various scientific research applications.
作用机制
The mechanism of action of 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression. This compound also inhibits the activity of NF-kB, a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. It also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer metastasis. This compound has been found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to reduced inflammation.
实验室实验的优点和局限性
One of the advantages of 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine is its relatively simple synthesis method. It can be synthesized in moderate yield using commercially available starting materials. This compound has also shown good bioavailability and pharmacokinetic properties in animal models. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. It also has limited stability in aqueous solutions, which can affect its efficacy.
未来方向
There are several future directions for research on 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine. One area of research is to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Another area of research is to optimize the synthesis method to improve the yield and purity of the product. Further studies are also needed to fully understand the mechanism of action of this compound and its effects on different signaling pathways. Finally, more research is needed to explore the potential of this compound for the treatment of other diseases such as neurodegenerative disorders and autoimmune diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its simple synthesis method, good bioavailability, and pharmacokinetic properties make it an attractive target for further research. While there are limitations to its use in certain experiments, the future directions for research on this compound are promising and could lead to the development of new treatments for cancer, inflammation, and other diseases.
合成方法
The synthesis of 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine involves the reaction of 4-[(Methylsulfanyl)methyl]benzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained after purification by column chromatography. The yield of the synthesis is around 70%.
科学研究应用
1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine has been extensively studied for its potential use in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models.
属性
IUPAC Name |
[4-(methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-16-10-11-4-6-12(7-5-11)13(15)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXAAXFCFOVYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7475862.png)

![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7475872.png)



![N-[(3-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7475906.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7475919.png)

![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B7475937.png)
![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)